molecular formula C19H22N2O4 B5426661 N-(2-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide

N-(2-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide

Cat. No. B5426661
M. Wt: 342.4 g/mol
InChI Key: LZIQJUSKDAYPRL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide, commonly known as EFPAC, is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. EFPAC belongs to the class of piperidine carboxamide derivatives and has been found to possess promising pharmacological properties.

Mechanism of Action

The mechanism of action of EFPAC is not fully understood. However, it has been proposed that EFPAC exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, while PDE4 is an enzyme that regulates the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in various cellular processes.
Biochemical and Physiological Effects
EFPAC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and induce apoptosis (programmed cell death) in cancer cells. EFPAC has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

EFPAC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, which makes it a potential candidate for further research. However, EFPAC has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research of EFPAC. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its pharmacological effects. Further research can also be conducted to improve the solubility and stability of EFPAC, which can enhance its effectiveness as a therapeutic agent.
Conclusion
In conclusion, EFPAC is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-tumor properties and has been found to inhibit the activity of enzymes such as COX-2 and PDE4. EFPAC has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of EFPAC, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.

Synthesis Methods

The synthesis of EFPAC involves the condensation of 2-furoic acid with piperidine-4-carboxylic acid, followed by the reaction of the resulting intermediate with 2-ethoxyaniline. The final product is obtained after purification through recrystallization. The synthesis of EFPAC is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

EFPAC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-tumor properties. EFPAC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-24-16-7-4-3-6-15(16)20-18(22)14-9-11-21(12-10-14)19(23)17-8-5-13-25-17/h3-8,13-14H,2,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIQJUSKDAYPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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